4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine
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Overview
Description
4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine is a complex organic compound that features a pteridine core linked to a phenylpiperazine and morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as an acetylcholinesterase inhibitor, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pteridine derivatives with phenylpiperazine under controlled conditions, followed by the addition of morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts such as platinum or palladium in hydrogenation reactions, as well as specific solvents and reaction conditions to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts like platinum or palladium.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pteridine core and phenylpiperazine moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function. This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar phenylpiperazine moiety.
2-Amino-7-(chloromethyl)pteridin-4(1H)-one: A pteridine derivative with different substituents.
6-Biopterin: A naturally occurring pteridine with biological significance.
Uniqueness
4-[2-(4-Phenylpiperazinyl)pteridin-4-yl]morpholine is unique due to its specific combination of a pteridine core, phenylpiperazine, and morpholine moiety, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N7O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)pteridin-4-yl]morpholine |
InChI |
InChI=1S/C20H23N7O/c1-2-4-16(5-3-1)25-8-10-27(11-9-25)20-23-18-17(21-6-7-22-18)19(24-20)26-12-14-28-15-13-26/h1-7H,8-15H2 |
InChI Key |
GSRWCMDHTTYIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)N5CCOCC5 |
Origin of Product |
United States |
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